molecular formula C8H15NO5 B150216 Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) CAS No. 136499-22-4

Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI)

Cat. No. B150216
M. Wt: 205.21 g/mol
InChI Key: LPBIVMGHJCBZFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI), also known as DMAPA, is a chemical compound that has gained attention in the field of scientific research due to its unique properties and potential applications. DMAPA is a derivative of acetic acid and is commonly used as a reagent in organic synthesis.

Mechanism Of Action

The mechanism of action of Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) is not fully understood. However, it is believed that Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) acts as a nucleophilic catalyst, facilitating the formation of acylated products. Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) has also been shown to act as a base, deprotonating acidic substrates and promoting the formation of new bonds.

Biochemical And Physiological Effects

Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) has not been extensively studied for its biochemical and physiological effects. However, studies have shown that Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) is not toxic to cells at low concentrations. Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) has also been shown to have low mutagenic potential.

Advantages And Limitations For Lab Experiments

One of the advantages of using Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) in lab experiments is its high reactivity and selectivity. Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) is also easy to handle and store. However, Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) can be expensive and may not be suitable for large-scale reactions.

Future Directions

There are several potential future directions for the use of Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) in scientific research. One area of interest is the use of Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) in the synthesis of new pharmaceutical compounds. Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) has also been proposed as a potential catalyst for the conversion of biomass into biofuels. Additionally, Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) may have applications in the field of polymer chemistry, where it could be used as a catalyst in the synthesis of new materials.
Conclusion:
Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) is a chemical compound that has gained attention in the field of scientific research due to its unique properties and potential applications. Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) is commonly used as a reagent in organic synthesis and has been shown to be an effective catalyst in a variety of reactions. While the biochemical and physiological effects of Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) are not fully understood, studies have shown that it is not toxic to cells at low concentrations. There are several potential future directions for the use of Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) in scientific research, including the synthesis of new pharmaceutical compounds and the conversion of biomass into biofuels.

Synthesis Methods

Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) can be synthesized through a reaction between acetic anhydride and N,N-dimethylaminoethanol. The resulting product is then treated with dimethyl sulfate to obtain Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI). This method has been used in several studies to produce Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) with high purity and yield.

Scientific Research Applications

Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) has been widely used as a reagent in organic synthesis. It has been shown to be an effective catalyst in a variety of reactions, including the acylation of alcohols, amines, and carboxylic acids. Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) has also been used in the synthesis of esters, amides, and lactones.

properties

CAS RN

136499-22-4

Product Name

Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI)

Molecular Formula

C8H15NO5

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetate

InChI

InChI=1S/C8H15NO5/c1-8(2,3)14-7(11)9-13-5-6(10)12-4/h5H2,1-4H3,(H,9,11)

InChI Key

LPBIVMGHJCBZFH-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NOCC(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NOCC(=O)OC

synonyms

Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI)

Origin of Product

United States

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